molecular formula C10H8N2O2 B1607488 3-Aminoquinoline-4-carboxylic acid CAS No. 75353-47-8

3-Aminoquinoline-4-carboxylic acid

Cat. No.: B1607488
CAS No.: 75353-47-8
M. Wt: 188.18 g/mol
InChI Key: WKNYGHMNOKYOJY-UHFFFAOYSA-N
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Description

3-Aminoquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are extensively used in medicinal chemistry. The structure of this compound consists of a quinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to yield the desired product. Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amino-substituted quinoline derivatives .

Scientific Research Applications

3-Aminoquinoline-4-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting alkaline phosphatase, an enzyme involved in various physiological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, have been investigated for their antibacterial, antifungal, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Aminoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of alkaline phosphatase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

Uniqueness: 3-Aminoquinoline-4-carboxylic acid is unique due to the presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position. This specific arrangement allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

3-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNYGHMNOKYOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332691
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75353-47-8
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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